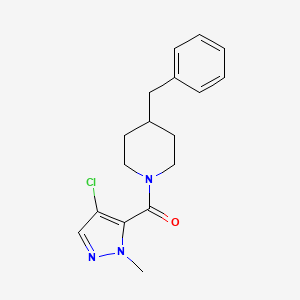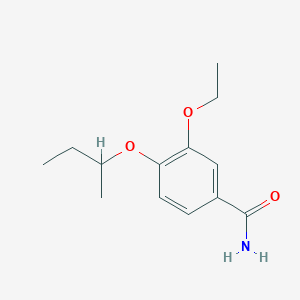![molecular formula C16H19Cl2NO2 B5289940 1-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride](/img/structure/B5289940.png)
1-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a methylmethanamine group, all contributing to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes:
Formation of the chlorophenyl intermediate: This step involves the reaction of chlorobenzene with methanol in the presence of a catalyst to form 2-chlorophenylmethanol.
Methoxyphenyl intermediate synthesis: The next step involves the reaction of 2-chlorophenylmethanol with 3-methoxyphenol under specific conditions to form the methoxyphenyl intermediate.
Final compound formation: The methoxyphenyl intermediate is then reacted with N-methylmethanamine in the presence of hydrochloric acid to form the final compound, this compound.
Industrial production methods often involve optimizing these reaction conditions to increase yield and purity, including the use of advanced catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
1-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride can be compared with other similar compounds, such as:
Dichloroaniline: This compound has a similar chlorophenyl group but differs in its overall structure and chemical properties.
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but has a different amine group, leading to distinct chemical behaviors.
Ringer’s lactate solution: Although not structurally similar, it is used in similar contexts in the medical field for its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
1-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2.ClH/c1-18-10-12-7-8-15(16(9-12)19-2)20-11-13-5-3-4-6-14(13)17;/h3-9,18H,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJWKLVBNDYGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5289868.png)
![2-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5289871.png)

![[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] acetate](/img/structure/B5289891.png)
![2-chloro-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5289896.png)
![2-(1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5289906.png)
![(2E,6E)-2,6-bis[(2E,4E)-5-(dimethylamino)penta-2,4-dien-1-ylidene]cyclohexanone](/img/structure/B5289911.png)

![(2R,3R,6R)-3-(3,5-difluorophenyl)-N-propan-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide](/img/structure/B5289925.png)
![2-(3-Chlorophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B5289937.png)
![7-acetyl-6-(2-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5289941.png)

![2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5289960.png)
![ethyl (2Z)-5-(2-chlorophenyl)-7-methyl-2-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5289966.png)
